molecular formula C12H10N2O6 B8182424 2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate

2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate

Cat. No.: B8182424
M. Wt: 278.22 g/mol
InChI Key: MDUHGLZHYGFUTM-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives

Preparation Methods

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate typically involves a multi-step process. One common method includes the coupling reaction of 2-methyl-4-nitrobenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which is believed to contribute to its anticonvulsant effects . The compound’s interaction with these channels affects the flow of calcium ions, thereby modulating neuronal activity.

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate can be compared with other pyrrolidine-2,5-dione derivatives such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c1-7-6-8(14(18)19)2-3-9(7)12(17)20-13-10(15)4-5-11(13)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUHGLZHYGFUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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